molecular formula C30H54 B1175956 PL1 protein CAS No. 140441-81-2

PL1 protein

Cat. No.: B1175956
CAS No.: 140441-81-2
Attention: For research use only. Not for human or veterinary use.
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Description

The PL1 protein is a recombinant human protein that serves as a critical research tool in oncology and cancer biology. It is a cell-penetrating peptide (CPP) that specifically binds to fibronectin extra domain B (FN-EDB) and tenascin-C (TNC-C), which are components of the extracellular matrix (ECM) that are violently upregulated in clinical and experimental solid tumors while exhibiting low expression in normal tissues . This specific targeting ability allows the this compound to improve penetration efficiency into tumor tissues, making it a promising vehicle for studying targeted drug delivery systems . Its primary research value lies in its application for the intracellular delivery of therapeutic agents, including small molecules, antibodies, and nanoparticles, directly to the tumor microenvironment . By utilizing this protein, researchers can investigate novel strategies to overcome the challenge of non-specific targeting and poor bioavailability that often limits conventional cancer therapies. The product is intended for research applications only, such as in vitro binding assays, the development of targeted delivery platforms, and in vivo model studies. This protein is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

140441-81-2

Molecular Formula

C30H54

Synonyms

PL1 protein

Origin of Product

United States

Molecular Architecture and Functional Domains

Overall Protein Topology

The topology of a protein describes its orientation and arrangement within the cellular membrane. The rice PL1 protein (Os02g01070) is predicted to be a single-pass transmembrane protein. nih.gov This classification indicates that its polypeptide chain crosses the cell membrane only once. Its structure includes an N-terminal signaling peptide, a large extracellular region, a single-pass transmembrane domain located near the C-terminus, and a short cytoplasmic tail. nih.gov Experimental evidence supports this prediction, showing that the rice this compound is co-localized with the plasma membrane and the endoplasmic reticulum. nih.gov This membrane association is a key feature of its biological role. nih.gov

In other contexts, proteins with "PL1" domains or loops also exhibit transmembrane topologies. For instance, the Helicobacter pylori urea (B33335) channel (HpUreI) contains a periplasmic loop designated PL1, which is part of a larger hexameric channel structure where each protomer is composed of multiple transmembrane helices. nih.gov

FeatureDescription (Rice PL1)Source
Protein Type Single-pass transmembrane protein nih.gov
Key Regions N-terminal signal peptide, large extracellular region, transmembrane domain, short cytoplasmic tail nih.gov
Subcellular Localization Plasma Membrane (PM), Endoplasmic Reticulum (ER) nih.gov

Extracellular Domain Organization and Ligand Binding Interface

The extracellular domain is crucial for interacting with the external environment and binding ligands. In the rice this compound, this large region is highly structured. It contains two FG-GAP repeat domains and two integrin-α N-terminal domains. nih.gov Structural analysis predicts that these domains fold into a seven-bladed β-propeller structure. nih.gov This architecture is significant as it shares high structural similarity with the human integrin α4-subunit. nih.gov

This domain is also implicated in ligand binding, specifically calcium ions (Ca²⁺). The FG-GAP domain of the structurally similar human integrin α4-subunit is predicted to bind Ca²⁺, and the rice this compound is suggested to have putative Ca²⁺-binding motifs. nih.gov This is consistent with other proteins containing similar domains, such as rice Defective in Exine Formation 1 (OsDEX1), which exhibits Ca²⁺-binding activity and also possesses two FG-GAP repeat domains. nih.gov Similarly, pectate lyase-like proteins, which are part of the broader this compound family, also have conserved residues involved in Ca²⁺-binding. researchgate.netnih.gov

In Drosophila, the first extracellular loop (PL1) of a protein called Prominin-like is shown to directly interact with the protein ND20, highlighting a role in protein-protein interactions. nih.gov

Domain/MotifDescription (Rice PL1)Putative FunctionSource
FG-GAP Repeats Two repeats located in the extracellular region.Folds into β-propeller; potential Ca²⁺ binding. nih.gov
Integrin-α N-terminal Two domains located in the extracellular region.Contributes to the seven-bladed β-propeller structure. nih.gov
Seven-bladed β-propeller Tertiary structure formed by the extracellular domains.Ligand binding; structural similarity to human integrin α4-subunit. nih.gov
Ca²⁺-binding motifs Putative sites within the FG-GAP domains.Calcium ion binding, potentially regulating function. nih.gov

Transmembrane Domain Characteristics

The transmembrane domain anchors the protein within the cell membrane. For the rice this compound, this is characterized as a single-pass domain located near the C-terminus of the polypeptide chain. nih.gov This structure firmly embeds the protein in the lipid bilayer, separating the large extracellular domain from the short intracellular tail. The presence of this domain is a defining characteristic that necessitates its localization to a membrane, as confirmed by studies showing its association with the plasma membrane and endoplasmic reticulum. nih.gov

Intracellular Tail and Signaling Motifs

The intracellular portion of a transmembrane protein is critical for transmitting signals into the cell. The rice this compound possesses a short cytoplasmic tail. nih.gov While specific signaling motifs within the rice PL1 tail have not been detailed in the provided research, other proteins with transmembrane structures sometimes feature such motifs. For example, some signaling proteins possess an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) in their intracellular domain, which is involved in signal transduction pathways. ethernet.edu.et Although not explicitly identified in rice PL1, the presence of an intracellular tail provides the structural basis for potential interactions with cytoplasmic signaling molecules to regulate cellular processes.

Expression Patterns and Regulatory Mechanisms

Constitutive Expression in Hematopoietic and Non-Hematopoietic Cells

PD-L1 exhibits a broad but generally low-level constitutive expression on a variety of cell types, encompassing both hematopoietic and non-hematopoietic lineages. In the hematopoietic system, PD-L1 is expressed on T cells, B cells, dendritic cells, and macrophages. mdpi.com Its presence on these immune cells is critical for maintaining immune homeostasis and preventing excessive immune responses that could lead to autoimmune diseases.

Beyond the immune system, PD-L1 is also found on various non-hematopoietic cells. This includes endothelial cells and epithelial cells in different tissues. nih.gov This widespread distribution suggests a role for PD-L1 in peripheral tolerance, protecting tissues from immune-mediated damage. While constitutively present, the expression levels of PD-L1 on these cells are typically low under normal physiological conditions and can be significantly upregulated in response to specific stimuli.

Inducible Expression Patterns in Physiological Contexts

The expression of PD-L1 is not static; it is dynamically regulated and can be induced in various physiological contexts, particularly during an active immune response. This inducibility is a key feature of its function as an immune checkpoint. For instance, upon activation, T cells can upregulate PD-L1, which is part of a negative feedback loop to control the intensity and duration of the immune response.

Upregulation in Pathological Conditions

In numerous pathological states, particularly in cancer and inflammatory conditions, the expression of PD-L1 is significantly upregulated. This overexpression is a key mechanism by which diseased cells can evade immune surveillance.

A primary driver of PD-L1 upregulation is the presence of pro-inflammatory cytokines in the cellular microenvironment. Interferon-gamma (IFN-γ) is a potent inducer of PD-L1 expression on both tumor cells and immune cells. nih.govnih.gov T cells and natural killer (NK) cells that infiltrate tumors can release IFN-γ, leading to an adaptive resistance mechanism where the tumor cells protect themselves by upregulating PD-L1. nih.govnih.gov

Tumor necrosis factor-alpha (TNF-α) also induces PD-L1 expression and can act synergistically with IFN-γ to further enhance its levels. nih.govwjgnet.com This synergistic effect is often mediated through the activation of distinct signaling pathways that converge on the PD-L1 gene promoter. wjgnet.com Studies have shown that the combination of TNF-α and IFN-γ leads to a more substantial increase in PD-L1 mRNA and protein expression than either cytokine alone. wjgnet.comnih.gov

CytokineEffect on PD-L1 ExpressionMediating Pathways
Interferon-gamma (IFN-γ)Strong inductionJAK/STAT pathway, IRF1 nih.govwjgnet.com
Tumor Necrosis Factor-alpha (TNF-α)Induction, synergistic with IFN-γNF-κB pathway wjgnet.com

In many cancers, the same genetic mutations that drive malignant transformation also lead to the upregulation of PD-L1. The activation of several key oncogenic signaling pathways has been shown to directly or indirectly increase PD-L1 expression. These pathways include:

PI3K/AKT Pathway: Activation of this pathway, which is common in many cancers, can promote the expression of PD-L1. nih.govresearchgate.net

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another critical pathway that has been linked to the regulation of PD-L1 expression. mdpi.comnih.gov

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that can be constitutively activated in some cancers and has been shown to directly bind to the PD-L1 promoter and induce its expression. researchgate.net

RAS Pathway: Oncogenic mutations in the RAS family of genes can lead to increased stability of the PD-L1 mRNA, thereby increasing its protein expression. researchgate.net

The tumor microenvironment is often characterized by low oxygen levels, a condition known as hypoxia. Hypoxia is a potent inducer of PD-L1 expression on tumor cells and other cells within the tumor microenvironment. nih.govnih.gov This upregulation is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia response elements in the promoter region of the PD-L1 gene (CD274), leading to increased transcription. nih.gov Inhibition of HIF-1α activity has been shown to significantly decrease both mRNA and protein levels of PD-L1 under hypoxic conditions. nih.gov

Transcriptional Regulation of Gene Expression

The expression of the PD-L1 gene, CD274, is controlled by a complex network of transcription factors and signaling pathways. The promoter region of the CD274 gene contains binding sites for several key transcription factors that integrate signals from the cellular environment to regulate PD-L1 levels.

Key transcription factors involved in the regulation of PD-L1 expression include:

STAT1 (Signal Transducer and Activator of Transcription 1): This transcription factor is a critical mediator of IFN-γ signaling. Upon IFN-γ stimulation, STAT1 is phosphorylated, dimerizes, and translocates to the nucleus to induce the expression of target genes, including PD-L1. nih.gov

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a key regulator of inflammatory responses and can be activated by stimuli such as TNF-α. Activated NF-κB can bind to the PD-L1 promoter and drive its transcription. nih.gov

HIF-1α (Hypoxia-Inducible Factor 1-alpha): As mentioned, this transcription factor is the primary mediator of hypoxia-induced PD-L1 expression. nih.gov

YY1 (Yin Yang 1): This ubiquitously expressed zinc finger transcription factor can bind to the promoter region of the CD274 gene and regulate its transcription. mdpi.com

The interplay between these transcription factors and their upstream signaling pathways allows for the fine-tuning of PD-L1 expression in response to a wide array of physiological and pathological signals, ultimately impacting immune surveillance and tolerance.

Transcription FactorInducing Signal/PathwayEffect on PD-L1 Gene (CD274)
STAT1IFN-γ, JAK/STAT Pathway wjgnet.comnih.govUpregulates transcription
NF-κBTNF-α wjgnet.comnih.govUpregulates transcription
HIF-1αHypoxia nih.govUpregulates transcription
YY1p38/MAPK/JNK pathway mdpi.comUpregulates transcription

Promoter Elements and Transcriptional Factor Binding (e.g., IRF-1)

The regulation of PD-L1 expression is significantly influenced by transcription factors that bind to specific regions of its gene promoter. khanacademy.orgck12.org These proteins can either enhance or suppress gene transcription, thereby controlling the amount of PD-L1 protein produced by the cell. khanacademy.org

A key transcription factor in this process is the Interferon Regulatory Factor-1 (IRF-1). researchgate.netnih.gov IRF-1 is a critical component of the cellular response to interferons, particularly interferon-gamma (IFN-γ). nih.gov The binding of IFN-γ to its receptor on the cell surface activates the JAK2/STAT1 signaling pathway, which in turn leads to the upregulation and activation of IRF-1. researchgate.net Activated IRF-1 can then bind directly to Interferon-Stimulated Response Elements (ISREs) within the PD-L1 gene promoter. nih.gov This binding event initiates the transcription of the PD-L1 gene, leading to increased synthesis of PD-L1 mRNA and, subsequently, higher levels of the protein on the cell surface. nih.gov The crystal structure of IRF-1 bound to DNA reveals a helix-turn-helix motif that recognizes a core GAAA sequence, providing insight into how it targets specific promoter elements. nih.gov This mechanism illustrates a direct link between inflammatory signals in the cellular microenvironment and the modulation of PD-L1 expression. researchgate.net

Transcription FactorTarget DNA ElementInducing SignalEffect on PD-L1 Transcription
IRF-1 Interferon-Stimulated Response Element (ISRE) in PD-L1 Promoter nih.govIFN-γ researchgate.netnih.govUpregulation nih.gov
STAT1 GAS (Gamma-Activated Site) elementsIFN-γ researchgate.netUpregulation researchgate.net
NF-κB κB sitesInflammatory cytokinesUpregulation frontiersin.org
Myc E-box sequencesGrowth factor signalingUpregulation frontiersin.org

Post-Transcriptional Regulation

Following transcription, the amount of PD-L1 protein produced is further controlled at the post-transcriptional level. This regulation primarily involves microRNAs that can target PD-L1 mRNA for degradation or prevent its translation into protein.

MicroRNA-Mediated Control

MicroRNAs (miRNAs) are small, non-coding RNA molecules, typically about 23 nucleotides long, that play a crucial role in post-transcriptional gene silencing. youtube.com They function by binding to complementary sequences in the 3' untranslated region (3'-UTR) of target mRNAs. nih.govmdpi.com This binding event can lead to one of two outcomes: the degradation of the mRNA molecule or the repression of its translation into a protein. youtube.com

The expression of PD-L1 is regulated by several miRNAs. nih.govmdpi.com For instance, miRNAs such as miR-34a, miR-200, miR-142-5p, and miR-152 have been shown to directly target the 3'-UTR of PD-L1 mRNA. nih.govresearchgate.net By binding to the PD-L1 transcript, these miRNAs can inhibit its expression, leading to lower levels of the PD-L1 protein on the cell surface. nih.gov Some miRNAs can also regulate PD-L1 indirectly by targeting other signaling molecules, such as STAT3, which in turn affects PD-L1 expression. nih.gov This layer of regulation provides a rapid mechanism for cells to fine-tune PD-L1 levels in response to various signals. nih.govmdpi.com

Post-Translational Modifications (PTMs) and Their Regulatory Roles

After the PD-L1 protein is synthesized, its function, stability, and localization are further regulated by post-translational modifications (PTMs). mdpi.comnih.govfrontiersin.org These are covalent chemical alterations to the protein that can dramatically impact its biological activity. mdpi.comkhanacademy.org Key PTMs for PD-L1 include glycosylation and phosphorylation, which act as molecular switches to control its fate and function within the cell. mdpi.comnih.gov

Glycosylation: Impact on Stability, Localization, and Interaction

Glycosylation is a critical PTM that involves the attachment of sugar moieties, or glycans, to the protein. nih.gov PD-L1 undergoes extensive N-linked glycosylation, where glycans are attached to asparagine (Asn) residues. nih.govmdpi.comresearchgate.net This modification occurs at four specific sites in the extracellular domain of PD-L1: N35, N192, N200, and N219. nih.govresearchgate.netbiorxiv.org

The glycosylation of PD-L1 has a profound impact on its stability. nih.govresearchgate.net The attached glycans can create a steric hindrance that protects the PD-L1 protein from being recognized by enzymes that would otherwise mark it for degradation. biorxiv.org Specifically, glycosylation at sites N192, N200, and N219 prevents the interaction of PD-L1 with glycogen synthase kinase 3β (GSK3β), a kinase that can trigger its degradation. mdpi.combiorxiv.org Consequently, glycosylation significantly increases the half-life of the PD-L1 protein on the cell surface. nih.govmdpi.com Furthermore, this modification is essential for the proper interaction between PD-L1 and its receptor, PD-1, thereby influencing its immunosuppressive function. nih.gov

Glycosylation SiteLocationFunction
N35 Extracellular DomainContributes to overall protein glycosylation nih.govresearchgate.net
N192 Extracellular DomainEnhances protein stability by preventing GSK3β-mediated degradation mdpi.combiorxiv.org
N200 Extracellular DomainEnhances protein stability by preventing GSK3β-mediated degradation mdpi.combiorxiv.org
N219 Extracellular DomainEnhances protein stability by preventing GSK3β-mediated degradation mdpi.combiorxiv.org

Phosphorylation: Modulation of Signaling and Stability

Phosphorylation is the reversible addition of a phosphate (B84403) group to specific amino acid residues, such as serine, threonine, or tyrosine. youtube.comyoutube.com This PTM acts as a molecular switch that can turn a protein's activity on or off and regulate its stability. youtube.comyoutube.com The phosphorylation status of PD-L1 is closely linked to its glycosylation state and plays a key role in controlling its turnover.

Non-glycosylated PD-L1 is susceptible to phosphorylation by kinases like glycogen synthase kinase 3β (GSK3β) at threonine and serine residues within its extracellular domain. mdpi.com This phosphorylation event serves as a signal for the recruitment of an E3 ubiquitin ligase, which then marks the PD-L1 protein for degradation by the proteasome. mdpi.com As mentioned, glycosylation can block this phosphorylation, thereby stabilizing the protein. mdpi.combiorxiv.org Conversely, other kinases, such as casein kinase 2 (CK2), can phosphorylate PD-L1 at different sites (Thr285 and Thr290), which disrupts its binding to other degradation-associated proteins and leads to its stabilization. researchgate.net This interplay between phosphorylation and dephosphorylation provides a dynamic mechanism to modulate PD-L1 protein levels and its signaling functions. youtube.comresearchgate.net

Ubiquitination and Deubiquitination: Regulation of Protein Turnover and Degradation

Ubiquitination is a critical post-translational modification that governs the fate of proteins, including their degradation, and plays a significant role in the regulation of PD-L1. biorxiv.org This process involves a three-step enzymatic cascade that attaches ubiquitin, a small regulatory protein, to the target protein. nih.gov The specificity of this process is largely determined by E3 ubiquitin ligases, which recognize and bind to the substrate protein. nih.gov Polyubiquitination, the attachment of multiple ubiquitin molecules, typically marks a protein for degradation by the 26S proteasome. nih.gov

Several E3 ubiquitin ligases have been identified to regulate PD-L1 stability. For instance, the SCF (Skp1-Cul1-F-box) complex, with its substrate recognition subunit β-TrCP, can target PD-L1 for ubiquitination and subsequent degradation. nih.gov This interaction is often preceded by the phosphorylation of PD-L1 by kinases such as GSK3β. nih.govnih.gov Other E3 ligases implicated in PD-L1 degradation include STUB1 and HRD1. nih.gov The regulation of PD-L1 by these enzymes is crucial in modulating the tumor microenvironment and the host's anti-tumor immune response. youtube.com

Deubiquitination, the reverse process of ubiquitination, is carried out by deubiquitinating enzymes (DUBs) and serves to stabilize proteins by removing ubiquitin chains. nih.gov This process is equally important in controlling the levels of PD-L1 on the cell surface. By counteracting the effects of E3 ligases, DUBs can prevent the degradation of PD-L1, thereby promoting immune evasion in cancer cells. The dynamic interplay between ubiquitination and deubiquitination provides a tightly regulated mechanism to control PD-L1 expression and its function in immune suppression. biorxiv.orgnih.gov

Key Enzymes in PD-L1 Ubiquitination and Deubiquitination
ProcessEnzyme/ComplexFunctionEffect on PD-L1
UbiquitinationSCF (β-TrCP)E3 Ubiquitin LigaseDegradation
UbiquitinationSTUB1E3 Ubiquitin LigaseDegradation
UbiquitinationHRD1E3 Ubiquitin LigaseDegradation
DeubiquitinationDUBsDeubiquitinating EnzymesStabilization

Acetylation

Acetylation is a reversible post-translational modification that involves the addition of an acetyl group to a protein, typically on a lysine residue. wikipedia.org This process is known to regulate protein function, stability, and subcellular localization. proteinatlas.org Recent studies have revealed that PD-L1 undergoes acetylation, which plays a significant role in its biological activity. uniprot.orgmedlineplus.govwikipedia.org

The acetyltransferase p300 has been identified as the enzyme responsible for acetylating PD-L1 in its cytoplasmic domain, specifically at lysine 263 (K263). uniprot.org Conversely, the deacetylation of PD-L1 is mediated by the histone deacetylase 2 (HDAC2). uniprot.orgmedlineplus.gov This acetylation/deacetylation switch has been shown to be a primary regulatory mechanism for the nuclear translocation of PD-L1. uniprot.orgmedlineplus.gov

Interestingly, the acetylation state of PD-L1 does not appear to significantly affect its protein stability or dimerization. uniprot.org Instead, the deacetylation by HDAC2 triggers the translocation of PD-L1 into the nucleus. Once in the nucleus, PD-L1 can bind to DNA and regulate the expression of genes related to the immune response. uniprot.org This discovery of an acetylation-dependent nuclear localization of PD-L1 reveals a novel layer of its function beyond its well-known role as a cell surface immune checkpoint protein. uniprot.org

Regulation of PD-L1 by Acetylation
ModificationEnzymeSite of ModificationBiological Outcome
Acetylationp300Lysine 263 (K263)Retention in the cytoplasm/cell membrane
DeacetylationHDAC2Lysine 263 (K263)Nuclear translocation and regulation of gene expression

SUMOylation

SUMOylation is a post-translational modification process where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached to a target protein. This process is analogous to ubiquitination and involves a similar enzymatic cascade. genscript.comuniprot.org SUMOylation is known to regulate various cellular processes, including protein stability, subcellular localization, and protein-protein interactions.

While research on the direct SUMOylation of PD-L1 is still emerging, the SUMOylation of related proteins, such as Polo-like kinase 1 (PLK1), highlights the potential importance of this modification in regulating proteins involved in cell cycle and cancer progression. youtube.com In mouse oocytes, PLK1 undergoes SUMOylation by SUMO-1, -2, and -3, which is crucial for proper spindle organization during meiosis. youtube.com Studies have shown that SUMOylation can enhance the protein stability of PLK1 and promote its nuclear import, which is critical for its mitotic functions. Given that both PD-L1 and PLK1 are key players in cellular regulation and are implicated in cancer, it is plausible that SUMOylation could also be a regulatory mechanism for PD-L1 function. However, direct evidence and detailed mechanistic studies on PD-L1 SUMOylation are currently limited.

Lipidation

Lipidation is a post-translational modification where a lipid moiety is covalently attached to a protein. This modification increases the hydrophobicity of the protein, influencing its conformation, stability, membrane association, and interactions with other proteins. Common forms of lipidation include palmitoylation and myristoylation.

The direct lipidation of PD-L1 has not been extensively characterized in the available research. However, the broader context of lipidation in regulating cellular signaling and protein function suggests it could be a potential, yet unexplored, mechanism for controlling PD-L1. For instance, the phospholipase Lpl1, a component of the lipid droplet, has been shown to link lipid droplet dynamics with proteasomal protein degradation, highlighting a connection between lipid metabolism and protein quality control. Given that PD-L1 is a transmembrane protein, its interaction with the lipid bilayer is fundamental to its function. While direct covalent attachment of lipids to PD-L1 is not yet established, its stability and trafficking are undoubtedly influenced by the lipid environment of the cell membrane. Further research is needed to determine if PD-L1 undergoes direct lipidation and the functional consequences of such a modification.

Protein Protein Interactions and Associated Signaling Pathways

Interaction with Programmed Death-1 (PD-1) Receptor

The interaction between PD-L1 and PD-1 is a critical event in the suppression of T cell activity. This binding typically occurs at the immunological synapse, the interface between a T cell and an APC or target cell. amegroups.orgresearchgate.net The engagement of PD-1 by PD-L1 delivers an inhibitory signal to the T cell, attenuating its activation, proliferation, and effector functions like cytokine production and cytotoxic activity. nih.govnih.govamegroups.org

Ligand-Receptor Binding Kinetics and Affinity

The binding between PD-1 and PD-L1 is characterized by specific kinetic and affinity parameters. Studies have investigated the binding affinity using various methods, including ELISA and Surface Plasmon Resonance (SPR). researchgate.netfrontiersin.org The binding affinity can vary depending on the species of the proteins (human or murine) and the specific experimental conditions. For instance, murine PD-1 can bind to both murine and human PD-L1, and human PD-1 can bind to PD-L1 from either species with similar affinities in vitro. nih.govpnas.org The binding of PD-L2, another ligand for PD-1, exhibits a higher affinity (2-6 fold) and different kinetic properties compared to the PD-1/PD-L1 interaction. nih.govmdpi.com

Research findings on binding affinities demonstrate a range of dissociation constants (KD). For example, one study reported a KD of 8.2 µmol/L for the binding of natural soluble PD-1 to PD-L1, indicating relatively weak binding. nih.gov However, engineered high-affinity PD-1 variants have been developed that show significantly enhanced binding to PD-L1, with affinity increases of approximately 3000-fold reported for one such variant. nih.govnih.gov These high-affinity variants demonstrate improved interaction and can compete with antibodies targeting PD-L1 or PD-L2. nih.gov

Structural Basis of PD-L1/PD-1 Complex Formation

The structural interaction between PD-1 and PD-L1 has been elucidated through crystallographic studies. The complex typically forms in a 1:1 stoichiometry of monomeric PD-1 and PD-L1. nih.govpnas.orgnih.gov Both PD-1 and PD-L1 are immunoglobulin (Ig) superfamily members, and their interaction is mediated through their Ig variable (IgV) domains. pnas.orgnih.gov The binding interface involves the conserved front and side of these IgV domains, resembling the pairing of V domains in antibodies and T cell receptors. pnas.orgnih.govrcsb.org This interaction places loops at the ends of the IgV domains on the same side of the complex, forming a surface akin to the antigen-binding surface of antibodies and TCRs. pnas.orgrcsb.org

Data Table: Structural Features of Human PD-1/PD-L1 Complex

FeatureDescriptionSource
Stoichiometry1:1 complex of monomeric PD-1 and PD-L1 nih.govpnas.orgnih.gov
Interacting DomainsIg variable (IgV) domains pnas.orgnih.gov
Interaction SurfaceConserved front and side of IgV domains pnas.orgnih.gov
Key Interacting StrandsC'CFG strands within both PD-1 and PD-L1 nih.gov
Types of InteractionsHydrophobic and polar interactions nih.gov
Buried Surface AreaApproximately 1,970 Ų nih.gov

Beyond the canonical interaction where PD-L1 on one cell binds PD-1 on another cell (trans interaction), studies also suggest the possibility of PD-1/PD-L1 interaction occurring in cis, where both molecules are expressed on the same cell. researchgate.net This cis interaction can potentially influence the availability of PD-L1 for trans binding and modulate T cell inhibition. researchgate.net

Downstream Signaling Cascade upon PD-1 Engagement

Engagement of PD-1 by PD-L1 initiates an intracellular signaling cascade within the T cell that ultimately leads to the suppression of T cell activation. nih.govamegroups.org The cytoplasmic tail of PD-1 contains two key tyrosine-based signaling motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM). nih.govamegroups.orgaai.org Upon PD-1 ligation and TCR-mediated activation, these motifs become phosphorylated by kinases such as LCK. amegroups.orgnavinci.se The phosphorylated ITIM and ITSM then serve as docking sites for intracellular phosphatases. amegroups.orgaai.orgnavinci.senih.gov

Inhibition of T-Cell Receptor (TCR)-Mediated Activation

PD-1 signaling strongly counteracts TCR signal transduction. nih.govamegroups.org This inhibitory effect occurs even at low levels of PD-1 expression when engaged by PD-L1. nih.gov PD-1 engagement interferes with the early events of TCR signaling, ultimately leading to attenuated T cell responses, including reduced cytokine production (such as IL-2), decreased proliferation, and cell cycle arrest. nih.govresearchgate.netresearchgate.net

The mechanism involves the disruption of the TCR signalosome, a complex of molecules that assemble upon TCR activation. nih.govresearchgate.net PD-1 engagement inhibits the phosphorylation of key components of the TCR signaling pathway. nih.govresearchgate.netresearchgate.net

Recruitment and Activation of Intracellular Phosphatases (e.g., SHP-1, SHP-2)

A central mechanism by which PD-1 exerts its inhibitory function is through the recruitment and activation of intracellular protein tyrosine phosphatases, primarily SHP-1 (Src homology region 2 domain-containing phosphatase-1) and SHP-2 (Src homology 2 domain-containing phosphatase-2). pnas.orgamegroups.orgaai.orgnih.govresearchgate.net These phosphatases are recruited to the phosphorylated ITIM and ITSM motifs in the cytoplasmic tail of PD-1. amegroups.orgaai.orgnih.gov

While both SHP-1 and SHP-2 can associate with PD-1, particularly with the ITSM motif, SHP-2 appears to play a more prominent role in mediating PD-1's inhibitory signals. aai.orgnih.govrupress.org The ITSM is considered essential for the recruitment of both SHP-1 and SHP-2 and is critical for PD-1's ability to block cytokine synthesis and limit T cell expansion. aai.org SHP-2 recruitment to PD-1 occurs rapidly upon PD-1 ligation and is dependent on the phosphorylation of both ITIM and ITSM for full activation. nih.govresearchgate.net ITSM binding to the C-SH2 domain of SHP-2 recruits SHP-2 to PD-1, while ITIM binding to the N-SH2 domain displaces it from the catalytic pocket, leading to SHP-2 activation. nih.gov

Upon recruitment and activation, SHP-1 and SHP-2 dephosphorylate key signaling molecules downstream of the TCR and co-stimulatory receptors like CD28. nih.govnavinci.serupress.org This dephosphorylation counteracts the activating signals initiated by TCR engagement. nih.govamegroups.org

Data Table: Phosphatase Recruitment to PD-1

PhosphataseRecruitment Motif(s) on PD-1Primary Role in PD-1 SignalingSource
SHP-1ITSMContributes to inhibition aai.org
SHP-2ITIM and ITSMMajor mediator of inhibition aai.orgnih.govrupress.org

Modulation of Proximal Signaling Molecules (e.g., ZAP70, PKC-θ)

The activated phosphatases, particularly SHP-2, target and dephosphorylate several proximal signaling molecules involved in TCR-mediated activation. A key target is ZAP70 (Zeta-chain-associated protein kinase 70), a tyrosine kinase critical for initiating downstream TCR signaling. nih.govnavinci.seresearchgate.netresearchgate.net PD-1 engagement inhibits the phosphorylation of ZAP70, thereby disrupting the formation and function of the ZAP70/CD3zeta signalosome. nih.govresearchgate.net

Another important molecule modulated by PD-1 signaling is PKC-θ (Protein Kinase C-theta), a serine/threonine kinase that plays a crucial role in T cell activation, immune synapse formation, and IL-2 production. navinci.seresearchgate.netresearchgate.netashpublications.org PD-1 signaling attenuates the activation loop phosphorylation of PKC-θ, inhibiting its activity. researchgate.net This inhibition of PKC-θ can lead to decreased phosphorylation of cytoskeleton-related proteins and impaired immune synapse formation. ashpublications.org

Beyond ZAP70 and PKC-θ, PD-1 signaling, through SHP-1 and SHP-2, can also affect other proximal signaling molecules such as CD3zeta, Vav1, and PLCγ1, as well as downstream pathways like the RAS/ERK and PI3K/AKT pathways. nih.govnavinci.seresearchgate.net Inhibition of the PI3K/AKT pathway, for example, can impact T cell metabolism, growth, and survival. nih.govresearchgate.net

Impact on Downstream Transcription Factor Activation (e.g., NF-κB, AP-1)

The PD-1/PD-L1 signaling pathway significantly influences T cell activity, and while the direct activation of downstream transcription factors like NF-κB and AP-1 by PD-L1 binding to PD-1 on T cells is complex and often inhibitory to T cell activation, pathways that regulate PD-L1 expression or are modulated by PD-1/PD-L1 interaction can involve these transcription factors. For instance, the upregulation of PD-L1 expression can be driven by the activation of pro-survival pathways such as MAPK and PI3K/Akt, as well as transcription factors including HIF-1, STAT3, and NF-κB. genome.jp This indicates a regulatory loop where NF-κB can influence PD-L1 expression.

Furthermore, studies on Epstein-Barr virus (EBV)-positive nasopharyngeal carcinomas have shown that the EBV-associated latent membrane protein 1 (LMP1), a known activator of the NF-κB pathway, can increase PD-L1 expression. This LMP1-mediated PD-L1 upregulation was found to be associated with the activation of STAT3, AP-1, and NF-κB. mdpi.com Inhibition of NF-κB effectively suppressed LMP1-induced PD-L1 expression, highlighting the interplay between NF-κB and PD-L1 regulation. mdpi.com

The interaction between PD-1 and PD-L1 can counteract T cell receptor (TCR) signaling nih.gov, and TCR activation is known to induce the activation of NF-κB, NFAT, and AP-1 transcription factors through multiple signaling pathways. encyclopedia.pub Thus, by inhibiting TCR signaling, PD-1/PD-L1 engagement can indirectly impact the activation levels of these transcription factors in T cells.

Putative Interactions with Other Ligands or Coreceptors

The primary and well-characterized interaction partner for PD-L1 is the programmed cell death protein 1 (PD-1), a cell surface receptor predominantly expressed on activated T cells, B cells, and NK cells. nih.govcreative-diagnostics.com This binding event is central to the immune checkpoint mechanism mediated by the PD-1/PD-L1 pathway. PD-1 is a member of the immunoglobulin superfamily and acts as an inhibitory receptor. creative-diagnostics.com

PD-L1 also has another known ligand, Programmed Death-Ligand 2 (PD-L2), also known as B7-DC. creative-diagnostics.com While PD-L1 is expressed on a wide range of hematopoietic and non-hematopoietic cells, PD-L2 has a more restricted expression pattern, found on macrophages, dendritic cells, and mast cells. creative-diagnostics.com The binding affinity of PD-1 for PD-L1 is reported to be approximately three times greater than its affinity for PD-L2. creative-diagnostics.com

Beyond PD-1 and PD-L2, the search results did not provide definitive information on other established protein ligands or coreceptors that directly interact with PD-L1 in a well-characterized signaling context relevant to the provided outline points. While the term "coreceptor interaction" was found in the context of other immune receptors like BTLA and HVEM nih.gov, this was not linked to PD-L1 in the search results.

It is important to note that a peptide named PL1 (sequence: PPRRGLIKLKTS) was identified in the search, which targets tumor extracellular matrix proteins Fibronectin Extra Domain B (FN-EDB) and Tenascin C C-isoform (TNC-C) researchgate.netnih.govnih.gov. This peptide is distinct from the PD-L1 protein and operates in a different biological context, primarily related to targeted drug delivery to the tumor microenvironment.

Formation of Multiprotein Complexes and Signalosomes

PD-L1's function in modulating immune responses is mediated through its interaction with PD-1 on the surface of immune cells. This interaction occurs at the cell-cell interface, forming a crucial contact point between, for example, a tumor cell expressing PD-L1 and a T cell expressing PD-1. While the term "signalosome" is often used to describe multi-molecular protein complexes that assemble to transduce signals from receptors encyclopedia.pubnih.govmdpi.com, the direct involvement of PD-L1 in forming a stable, defined "signalosome" complex akin to those formed by scaffold proteins in other pathways was not explicitly detailed in the search results.

However, the interaction between PD-1 and PD-L1 leads to the recruitment of intracellular signaling molecules to the cytoplasmic tail of PD-1, which then interferes with downstream signaling from the T cell receptor (TCR) complex. nih.gov This functional unit, comprising PD-1 and its associated intracellular signaling molecules upon ligand binding, effectively acts as an inhibitory signaling hub that modulates the activity of the TCR signalosome. nih.govencyclopedia.pub

Research indicates that PD-1 engagement by PD-L1 can recruit phosphatases like SHP2 to the PD-1 cytoplasmic tail, which then dephosphorylates key signaling molecules in the TCR pathway, thereby inhibiting T cell activation. nih.gov This recruitment and activity of intracellular effectors upon PD-1/PD-L1 binding represent the formation of a transient or dynamic multiprotein assembly that mediates the inhibitory signal.

Although not termed a classical "signalosome" in the provided search results, the functional coupling of PD-1 with intracellular signaling components upon PD-L1 binding constitutes a critical multiprotein interaction that dictates the downstream cellular response, effectively modulating the signaling output of other receptor complexes like the TCR signalosome.

Cellular and Subcellular Localization Dynamics

Plasma Membrane Localization and Trafficking

The presence of PD-L1 on the plasma membrane is essential for its function as an immune checkpoint ligand, enabling it to bind to PD-1 on T cells and suppress anti-tumor immune responses. jci.orgmdpi.com PD-L1 is synthesized in the endoplasmic reticulum, a key organelle for the synthesis of transmembrane proteins, and subsequently transported through the secretory pathway, including the Golgi apparatus and the trans-Golgi network (TGN), before reaching the plasma membrane via exocytosis. jci.orgresearchgate.net

Research has identified specific mechanisms and proteins involved in the trafficking of PD-L1 to the plasma membrane. Mind bomb homolog 2 (MIB2), an E3 ubiquitin ligase, has been shown to be required for the transportation of PD-L1 from the TGN to the plasma membrane in cancer cells. jci.org MIB2 facilitates this process by catalyzing nonproteolytic K63-linked ubiquitination of PD-L1, which in turn promotes its trafficking through Ras-associated binding 8 (RAB8)-mediated exocytosis. jci.org Depletion of MIB2 leads to reduced levels of PD-L1 on the cell surface and an accumulation of PD-L1 around the nucleus, suggesting a critical role for MIB2 in directing PD-L1 to the plasma membrane. jci.org

The journey of PD-L1 to the cell surface is a complex process involving a coordinated interplay of various cellular machineries. The amount of protein at the cell surface is a result of the balance between synthesis, trafficking, internalization, and recycling. jci.org

Internalization and Recycling Pathways (e.g., Endosomal System)

Plasma membrane proteins, including PD-L1, are subject to internalization through endocytosis, a process that allows cells to take in molecules from the external environment and regulate the surface expression of membrane proteins. mdpi.commdpi.com PD-L1 is continuously internalized from the plasma membrane. nih.gov This internalization can occur via clathrin-mediated endocytosis and is dependent on proteins like Rab5. mdpi.comnih.gov

Following internalization, PD-L1 enters the endosomal system, a dynamic network of membrane-bound vesicles that serves as a sorting station. mdpi.commdpi.commdpi.commdpi.com Within early endosomes, internalized PD-L1 can be sorted towards different fates: recycling back to the plasma membrane or trafficking to late endosomes and lysosomes for degradation. mdpi.commdpi.commdpi.com

The endosomal recycling pathway is crucial for maintaining the homeostasis of plasma membrane proteins. mdpi.commdpi.com PD-L1 can be transported from early endosomes to recycling endosomes and subsequently recycled back to the cell surface. mdpi.commdpi.commdpi.com This recycling process is positively regulated by proteins such as CKLF-like MARVEL transmembrane domain-containing protein 6 (CMTM6) and CMTM4. mdpi.comresearchgate.netnih.govmdpi.com CMTM6 has been shown to bind and colocalize with PD-L1 at the plasma membrane and in early endosomes, facilitating its transportation into recycling endosomes and preventing lysosomal degradation. mdpi.commdpi.com This mechanism contributes to the stabilization of PD-L1 expression on the cell surface. mdpi.comresearchgate.net

Conversely, PD-L1 can be directed towards degradation. Huntingtin-interacting protein 1-related protein (HIP1R) has been identified as a mediator of PD-L1 lysosomal degradation. mdpi.commdpi.com HIP1R interacts with PD-L1 and facilitates its transport to lysosomes, thereby reducing PD-L1 levels on the cell surface. mdpi.com The balance between recycling and degradation pathways, influenced by various regulatory proteins, determines the steady-state level of PD-L1 at the plasma membrane. mdpi.commdpi.com

The endosomal recycling pathway is regulated by Rab GTPases, which act as master regulators of intracellular trafficking. mdpi.commdpi.com Rab11 is a key marker and regulator of the endosomal recycling compartment and is involved in the recycling of PD-L1 to the plasma membrane. mdpi.commdpi.com Rab8 is involved in trafficking from the TGN to the plasma membrane jci.orguniprot.orguniprot.org, while Rab5 is associated with early endosomes and clathrin-dependent endocytosis nih.gov.

Pathway ComponentRole in PD-L1 Trafficking/Fate
Endoplasmic Reticulum (ER)Site of PD-L1 synthesis. jci.orgresearchgate.net
Golgi ApparatusInvolved in processing and sorting of PD-L1. jci.orgresearchgate.net
Trans-Golgi Network (TGN)Sorting station before transport to plasma membrane. jci.org
Plasma MembranePrimary location for PD-L1 interaction with PD-1. mdpi.comjci.orgmdpi.com
Endosomes (Early, Late)Sorting compartments after internalization. mdpi.commdpi.commdpi.commdpi.com
Recycling EndosomesInvolved in recycling PD-L1 back to the plasma membrane. mdpi.commdpi.comnih.govmdpi.com
LysosomesSite of PD-L1 degradation. mdpi.commdpi.comresearchgate.netmdpi.com
MIB2Promotes trafficking from TGN to plasma membrane via ubiquitination. jci.org
RAB8Mediates exocytosis from TGN to plasma membrane. jci.orguniprot.orguniprot.org
RAB11Involved in recycling from endosomes to plasma membrane. mdpi.commdpi.com
CMTM6/CMTM4Promote recycling and prevent lysosomal degradation. mdpi.comresearchgate.netnih.govmdpi.com
HIP1RMediates lysosomal degradation of PD-L1. mdpi.commdpi.comnih.gov

Influence of Post-Translational Modifications on Cellular Distribution

Post-translational modifications (PTMs) are crucial regulators of protein function, stability, interactions, and cellular localization. mdpi.comgithub.io PD-L1 undergoes various PTMs, including phosphorylation, glycosylation, ubiquitination, acetylation, and palmitoylation, which significantly influence its subcellular distribution and trafficking dynamics. mdpi.commdpi.comresearchgate.netnih.govoup.com

Glycosylation: N-glycosylation of the extracellular domain of PD-L1 occurs in the ER and is mediated by enzymes like STT3A. mdpi.comresearchgate.netuniprot.org This modification is important for proper protein folding, stability, and efficient transport from the ER through the Golgi to the plasma membrane. mdpi.commdpi.comresearchgate.net Glycosylation also influences the interaction of PD-L1 with PD-1. mdpi.comresearchgate.net Abnormal glycosylation can lead to the accumulation of PD-L1 in the ER, preventing its transport to the Golgi and subsequent surface expression. researchgate.net B3GNT3-mediated glycosylation also contributes to PD-L1 interaction with PD-1 on the cell membrane. mdpi.comresearchgate.net

Ubiquitination: Ubiquitination, the covalent attachment of ubiquitin molecules, can have diverse effects on protein fate, including targeting for degradation or regulating trafficking. mdpi.comgithub.io As mentioned, MIB2-mediated K63-linked ubiquitination is essential for PD-L1 trafficking from the TGN to the plasma membrane. jci.org Conversely, polyubiquitination by E3 ligases such as STUB1 and β-TrCP can target PD-L1 for proteasomal degradation. mdpi.comresearchgate.netresearchgate.net Monoubiquitination at the plasma membrane can direct PD-L1 towards lysosomal degradation. mdpi.comresearchgate.net Deubiquitinating enzymes (DUBs) like CSN5, USP9X, USP22, and OTUB1 can stabilize PD-L1 by removing ubiquitin modifications. mdpi.comresearchgate.netresearchgate.net

Phosphorylation: Phosphorylation, the addition of a phosphate (B84403) group, is a reversible modification that can act as a molecular switch, altering protein conformation and interactions. github.io Phosphorylation of PD-L1 by kinases such as JAK1, GSK3β, and AMPK has been reported to influence its glycosylation, ubiquitination, and potentially its trafficking. mdpi.comresearchgate.netoup.comuniprot.org For instance, JAK1-mediated phosphorylation is required for STT3A-mediated N-glycosylation in the ER. researchgate.net GSK3β phosphorylation can lead to the recruitment of β-TrCP and subsequent ubiquitination and degradation. oup.com AMPK phosphorylation can induce abnormal ER mannose trimming, leading to ER accumulation. researchgate.net

Acetylation: Acetylation, the addition of an acetyl group, can also regulate protein localization. github.io Acetylation and deacetylation of PD-L1 have been shown to regulate its translocation between the plasma membrane and the nucleus. mdpi.comjci.orgmdpi.comresearchgate.net Deacetylation of PD-L1 by HDAC2 facilitates its translocation from the plasma membrane into the nucleus, potentially through clathrin-mediated endocytosis and interaction with proteins like HIP1R and vimentin. mdpi.commdpi.comresearchgate.netoup.com Nuclear PD-L1 may have roles in regulating gene transcription. mdpi.commdpi.comoup.com

Palmitoylation: Palmitoylation, the attachment of fatty acids like palmitic acid, can influence protein localization to membranes and regulate protein-protein interactions. mdpi.comgithub.io Palmitoylation of the intracellular domain of PD-L1 by DHHC3/ZDHHC9 has been shown to block ubiquitination, thereby preventing its internalization to multivesicular bodies (MVBs) and subsequent lysosomal degradation. mdpi.comresearchgate.netresearchgate.net

These examples highlight the intricate regulatory network of PTMs that control the dynamic localization and fate of PD-L1 within the cell. The interplay between these modifications dictates whether PD-L1 is presented on the cell surface, internalized, recycled, degraded, or translocated to other cellular compartments, ultimately impacting its biological functions.

Post-Translational ModificationModifying Enzyme(s) / Interacting Protein(s)Influence on Localization/Fate
GlycosylationSTT3A, B3GNT3ER exit, Golgi transport, Plasma membrane trafficking, PD-1 interaction, Recycling, Degradation. mdpi.commdpi.comresearchgate.net
UbiquitinationMIB2 (K63-linked), STUB1, β-TrCP (E3 ligases), CSN5, USP9X, USP22, OTUB1 (DUBs)Plasma membrane trafficking (MIB2), Proteasomal degradation (E3 ligases), Lysosomal degradation (monoubiquitination), Stabilization (DUBs). mdpi.comjci.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net
PhosphorylationJAK1, GSK3β, AMPKInfluences glycosylation, ubiquitination, and trafficking. mdpi.comresearchgate.netoup.comuniprot.org
Acetylationp300 (acetyltransferase), HDAC2 (deacetylase)Regulates nuclear translocation. mdpi.comjci.orgmdpi.comresearchgate.net
PalmitoylationDHHC3/ZDHHC9Blocks ubiquitination, prevents lysosomal degradation. mdpi.comresearchgate.netresearchgate.net

Compound Names and PubChem CIDs

Biological Roles in Physiological Contexts

Maintenance of Immune Homeostasis and Peripheral Tolerance

Immune homeostasis, the state of balance within the immune system, and peripheral tolerance, the prevention of immune responses against self-antigens outside the thymus, are critically influenced by PL1 protein (PD-L1). The PD-1/PD-L1 pathway is an inhibitory pathway that mediates immune tolerance and contributes to immune homeostasis. nih.gov This interaction is vital during infection or inflammation in normal tissues to prevent autoimmunity. nih.govgenecards.org PD-1 and its ligands, including PD-L1, negatively regulate immune responses. genecards.org Studies involving PD-1 knockout mice have demonstrated the importance of this pathway in preventing autoimmune diseases. genecards.org

Peripheral tolerance can be mediated by dendritic cells through mechanisms like deletion and anergy, and these can compensate for a lack of central tolerance. researchgate.net The presentation of "non-hematopoietic" PLP by dendritic cells can induce peripheral tolerance. researchgate.net Ablation of thymic PLP expression has revealed that peripheral tolerance mechanisms can compensate for the absence of intrathymic censorship, suggesting their importance in preventing spontaneous autoimmune disease. researchgate.net The PD-1/PD-L1 pathway also regulates and maintains the tolerance of peripheral CD4+ T cells through various mechanisms, including maintaining lymphocyte stability and integrity. thermofisher.com

Regulation of T-Cell Proliferation and Apoptosis

This compound (PD-L1) significantly impacts the proliferation and apoptosis of T cells. The interaction between PD-1 and PD-L1 reduces the proliferation of PD-1 positive cells. uniprot.org This binding can inhibit T-cell activation, proliferation, and cytotoxic secretion within the tumor microenvironment. uniprot.org

Upon binding to PD-1, PD-L1 can induce apoptosis of antigen-specific T cells in lymph nodes. genecards.org This interaction can also activate apoptosis of antigen-specific T cells while inhibiting the apoptosis of regulatory T cells. uniprot.org In vitro studies have shown that treating anti-CD3 stimulated T cells with PD-L1-Ig results in reduced T cell proliferation and decreased secretion of IFN-γ and IL-2. genecards.org The PD-1/PD-L1 pathway can also influence the Ras-ERK pathway, further inhibiting T-cell proliferation. thermofisher.com Soluble PD-L1 has been shown to significantly inhibit the proliferation and cytokine secretion of activated peripheral blood mononuclear cells in vitro. mdpi.com Furthermore, soluble PD-L1 can promote the apoptosis of peripheral CD4+ T cells in cancer patients. mdpi.com

Contribution to Regulatory T Cell (Treg) Function

Regulatory T cells (Tregs) are a subpopulation of T cells that modulate the immune system and maintain tolerance. nih.gov this compound (PD-L1) contributes to Treg function and expansion. PD-L1 expression can enhance Treg function in certain contexts, such as colorectal cancer. uniprot.org The interaction between PD-1 and PD-L1 plays a role in the regulation of Tregs. thermofisher.com PD-L1 expression on antigen-presenting cells (APCs) can suppress T cell immunity by engaging PD-1, contributing to the induction of Tregs. uniprot.org

Studies have shown that PD-L1 engagement on T cells can promote their conversion to inducible Tregs (iTregs), particularly among memory human T cells. uniprot.org Lymphocyte activation with PD-L1 co-stimulation has been observed to result in greater iTreg expansion compared to activation alone, along with improved preservation of the Treg phenotype. uniprot.org This suggests that PD-L1 may expand and maintain immunosuppressive Tregs. uniprot.org The PD-1 signaling pathway is also important for maintaining the suppressive capacity of Tregs. genome.jp PD-L1 can induce iTreg cell differentiation, maintenance, and function by sustaining and increasing FOXP3 expression in iTregs. genome.jp

Modulation of Cytokine Production and Immune Effector Functions

This compound (PD-L1) can modulate the production of cytokines and influence immune effector functions. Interaction of PD-L1 with PD-1 can inhibit the secretion of cytokines by T lymphocytes. thermofisher.comuniprot.org This includes a reduction in IFN-γ secretion by T cells. genecards.org Triggering PD-1, which is expressed on monocytes and upregulated upon activation, by its ligand PD-L1 induces IL-10 production, which inhibits CD4 T-cell function. genecards.org

PD-L1's interaction with PD-1 limits T-cell effector responses. This inhibitory signal affects the cytotoxic activity of T cells. Soluble PD-L1 has been shown to negatively regulate the cytokine secretion and cytolytic capability of activated T cells. mdpi.com Modulating cytokine production is a key aspect of regulating innate and adaptive immunity. Cytokines themselves are soluble proteins that act as chemical signals facilitating communication between immune cells and are primary mediators of the immune response.

Involvement in Host Response to Infection

PL1 proteins are involved in the host response to infection, primarily through their role in immune regulation. While the PD-1/PD-L1 pathway is crucial for preventing autoimmunity during infection, some pathogens can exploit this pathway to evade the host immune response.

In the context of viral infections, some viral proteins have been identified that interfere with host immune responses. For example, the TGEV this compound has been shown to inhibit IFN-β expression and interfere with the RIG-1 and STING-mediated signaling pathways through its deubiquitination activity. SARS-CoV-2 non-structural protein 1 (NSP1), which is processed by the papain-like protease (PL1pro) within NSP3, is a key molecule that regulates both viral and cellular translation and interferes with the interferon I pathway, thereby blocking host antiviral responses. Another protein, PL, has been identified as a selective SARS-CoV-2 host-directed antiviral that targets the stress response to reactive oxygen species and may resensitize host cells to interferon by activating ROS-related MAVS protein. genecards.org

Protein NameCommon Alias(es)UniProt ID (Human)PubChem CID
Programmed Cell Death Ligand 1PD-L1, CD274Q9NZQ7Not Applicable
Proteolipid Protein 1PLP1, PLP, SPG2P60201Not Applicable

*Proteins are large biological macromolecules and are not assigned PubChem Compound Identifiers (CIDs), which are typically used for small chemical molecules. UniProt IDs are standard identifiers for proteins.

Pathophysiological Implications and Mechanistic Insights

Mechanism of Immune Evasion by Malignant Cells

Malignant cells employ various strategies to evade recognition and destruction by the immune system, with the upregulation of PD-L1 being a prominent mechanism. nih.govmdpi.comnih.gov PD-L1 expressed on the surface of tumor cells, as well as on immune cells within the tumor microenvironment, interacts with the PD-1 receptor on activated T-cells. nih.govmdpi.com This interaction delivers an inhibitory signal to the T-cells, leading to their inactivation, exhaustion, or apoptosis, thereby preventing them from mounting an effective anti-tumor response. nih.govnih.gov This process is often referred to as "adaptive immune resistance," where tumor cells upregulate PD-L1 in response to inflammatory signals, such as interferon-gamma (IFN-γ), produced by activated T-cells. nih.govmdpi.com Oncogenic signaling pathways and genetic alterations within cancer cells can also lead to the constitutive expression of PD-L1, contributing to innate immune resistance. mdpi.comnih.gov

Data on PD-L1 expression across different cancer types highlights its variable prevalence and association with immune evasion.

PD-L1 Expression in Various Cancer Types

Cancer Type Reported Range of MHC I Loss/Low Expression Source Type (if specified)
Non-small cell lung cancer 0-93% Tumor cells
Breast 0-93% Tumor cells
Prostate 0-93% Tumor cells
Colorectal 0-93% Tumor cells
Head and neck squamous cell 0-93% Tumor cells
Hepatocellular carcinoma 0-93% Tumor cells

Note: The provided source frontiersin.org discusses MHC I loss, but the principle of immune evasion mechanisms varying across cancer types is relevant to PD-L1 expression as well. Specific PD-L1 expression percentages vary widely depending on the study, assay, and threshold used.

The interaction between PD-L1 on tumor cells and PD-1 on T-cells effectively disarms the immune system, allowing cancer cells to survive and proliferate. nih.govwikipedia.orgmedlineplus.gov Blocking this interaction with therapeutic antibodies is a cornerstone of modern cancer immunotherapy. nih.govmdpi.comnih.govwikipedia.org

Role in Shaping the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, immune cells, stromal cells, and extracellular matrix components. nih.gov PD-L1 plays a critical role in shaping this environment to favor tumor growth and progression. nih.govmdpi.comnih.gov

Furthermore, soluble forms of PD-L1 (sPD-L1) can also be present in the TME and circulation, potentially contributing to systemic immunosuppression and influencing tumor progression, although its biological activity is still being fully understood. mdpi.comfrontiersin.org The presence of PD-L1 in the TME is often associated with a poor prognosis in many cancer types. mdpi.com

Research also indicates that components of the extracellular matrix (ECM) within the TME can be targeted. While not a protein, a PL1 peptide has been shown to engage acidic surfaces on tumor-associated fibronectin and tenascin isoforms, facilitating the cellular uptake of nanoparticles. nih.govnih.govresearchgate.net This highlights the complex interplay of various factors within the TME that can be exploited for therapeutic purposes.

Contribution to Autoimmune Disorders (General mechanistic aspects)

While the PD-1/PD-L1 pathway is crucial for preventing autoimmunity by maintaining self-tolerance, its dysregulation can contribute to the development of autoimmune diseases. nih.govnews-medical.netamegroups.org In healthy individuals, the interaction between PD-1 on T-cells and PD-L1 on antigen-presenting cells helps to control the activation of self-reactive T-cells in the periphery. nih.govmdpi.com

Aberrant expression or function of PD-1 or PD-L1 can lead to a breakdown of this tolerance, resulting in unchecked immune responses against self-antigens and subsequent tissue damage characteristic of autoimmune disorders. nih.govamegroups.org For example, altered PD-1 signaling has been implicated in diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), multiple sclerosis, and type 1 diabetes. news-medical.netamegroups.orgmdpi.com

Studies have shown conflicting findings regarding PD-1/PD-L1 expression in autoimmune diseases, with both increased and decreased expression observed depending on the specific disease and context. amegroups.org However, the underlying mechanism involves the failure of the PD-1/PD-L1 pathway to adequately suppress autoreactive immune cells. nih.govmdpi.com Insights into the mechanism of PD-1 function, including its ability to form dimers, provide potential avenues for therapeutic intervention in autoimmune diseases by stimulating PD-1 action to block overactive immune responses. news-medical.net

Advanced Academic Research Methodologies

In Vitro Experimental Approaches

In vitro studies provide controlled environments to dissect the specific roles and mechanisms of PL1 protein without the complexities of a whole organism. These approaches range from cell-based systems to biochemical analyses of the purified protein.

Cell Culture Models and Co-culture Systems for Functional Studies

Cell culture models are fundamental to studying the cellular functions of this compound. Various cell lines can be utilized, depending on the native expression of PL1 or the need to introduce it recombinantly. For instance, studies investigating RNA interference (RNAi) of PL1 in cultured Drosophila cells like S2, KC, BG2-C6, and Shi have demonstrated that these cell lines effectively respond to double-stranded RNAs (dsRNAs) by ablating the expression of the target protein flybase.org. Drosophila cell cultures offer a simple and easily manipulated system for loss-of-function studies flybase.org.

Co-culture systems are particularly valuable for studying the interactions of PL1-expressing cells with other cell types, such as immune cells or other cells within a specific microenvironment. For example, co-culture studies involving patient-derived peripheral blood mononuclear cells (PBMC) and autologous tumor cells have been used to assess the impact of modulating proteins like PD-L1, which is sometimes referred to by related identifiers or studied in similar contexts to PL1 in cancer research, on T-cell activation and function nih.govresearchgate.net. These systems can involve stimulating tumor cells with factors like IFN-γ to enhance the expression of target proteins like PD-L1 prior to co-culture with PBMCs nih.govresearchgate.net. The ratio of effector cells (PBMC) to target cells (tumor cells) is a critical parameter in such co-culture experiments nih.gov. Co-culture systems have also been explored in other biological contexts, such as studying interspecies interactions in macrofungi or the biodegradation of specific compounds frontiersin.org.

Cell culture models are also used to assess the binding and uptake of PL1-related constructs, such as PL1-coated nanoparticles, using techniques like flow cytometry nih.gov. Confocal imaging can further support these studies by visualizing the binding and internalization of such nanoparticles in cultured cells nih.gov.

Recombinant Protein Production and Purification Techniques

Producing recombinant this compound is crucial for biochemical and structural studies. This process typically involves cloning the gene encoding PL1 into an expression vector and introducing it into a suitable host cell, which can include bacteria (like Escherichia coli), yeast, insect, or mammalian cells openaccessjournals.comitaca-sb.itsinobiological.com. E. coli is often chosen due to its manageability, low cost, and high protein yield, although it may not ensure post-translational modifications itaca-sb.it.

Key stages in recombinant protein production include gene cloning, transformation or transfection of host cells, protein expression induction, and harvesting and purification openaccessjournals.com. After overexpression, the protein must be extracted from the cells, often through methods like osmotic shock or sonication itaca-sb.it. The protein is then purified using various chromatographic techniques, such as affinity chromatography, ion exchange, hydrophobic interactions, and size exclusion chromatography itaca-sb.it. Affinity chromatography, particularly using poly-His tags and immobilized metal affinity chromatography (IMAC), is a common approach for purifying recombinant proteins neb.com. Other affinity tags like Maltose Binding Protein (MBP) and Glutathione S-transferase (GST) are also utilized to enhance solubility and facilitate purification neb.com. If the recombinant protein forms inclusion bodies, refolding steps may be necessary before purification itaca-sb.it. The purity and concentration of the purified protein are typically checked using methods like UV-Vis spectroscopy or colorimetric assays itaca-sb.it.

Quantitative Binding Assays (e.g., Surface Plasmon Resonance (SPR), Fluorescence Anisotropy)

Quantitative binding assays are essential for characterizing the interaction of this compound with its ligands or binding partners. Techniques like Surface Plasmon Resonance (SPR) and Fluorescence Anisotropy (FA) are widely used for this purpose nih.govresearchgate.net.

SPR is a label-free technique that measures the binding of a molecule in solution to a ligand immobilized on a sensor surface, providing information on binding kinetics (association and dissociation rates) and affinity researchgate.netunivr.it. SPR has been used to study the binding of aptamers, including one designated as PL1, to target proteins like PD-L1, showing high binding affinity imrpress.com.

Fluorescence Anisotropy (or Fluorescence Polarization) measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger molecule nih.govbmglabtech.com. This technique is suitable for studying interactions between proteins and ligands, including peptides or DNA nih.govbmglabtech.com. As the fluorescently labeled molecule binds to a larger partner, its tumbling rate decreases, leading to increased fluorescence anisotropy bmglabtech.com. This method can be used to determine binding affinities and can be applied in both direct binding assays and competition assays bmglabtech.combmglabtech.com. FA has been employed to study protein-ligand interactions, such as the binding of influenza nucleoproteins to importins researchgate.net.

These quantitative binding assays provide valuable data on the specificity and strength of PL1 interactions, which is critical for understanding its molecular function.

Functional Assays for Immune Cell Modulation (e.g., T-cell proliferation, cytokine secretion)

Given that some proteins referred to as PL1 or studied in similar contexts are involved in immune responses, functional assays assessing immune cell modulation are highly relevant. These assays often focus on the effects of PL1 on immune cell behavior, such as T-cell proliferation and cytokine secretion nih.govcriver.com.

T-cell proliferation assays measure the rate at which T cells divide in response to a stimulus in the presence or absence of PL1 or agents that modulate PL1 activity criver.com. Proliferation can be assessed using techniques like flow cytometry, often by tracking dilution of cell proliferation dyes criver.comnews-medical.net. Changes in proliferation indicate whether PL1 promotes or inhibits T-cell activation and expansion criver.com.

Cytokine secretion assays quantify the levels of cytokines released by immune cells, particularly T cells, in response to stimulation and modulation by PL1 nih.govcriver.com. Cytokines like IFN-γ, TNF-α, and IL-2 are commonly measured as indicators of T-cell activation and function criver.comexplicyte.com. Techniques such as ELISA, Luminex, or intracellular cytokine staining followed by flow cytometry are used to measure cytokine levels criver.comnews-medical.net. For example, studies on PD-L1 have shown that inhibiting its interaction can boost T-cell activity and increase the production of IFN-γ imrpress.com.

These functional assays provide insights into the immunomodulatory effects of this compound.

Gene Expression Analysis (e.g., qRT-PCR, RNA Sequencing)

Analyzing the gene expression of PL1 and genes regulated by PL1 is crucial for understanding its role in cellular pathways. Quantitative Real-Time PCR (qRT-PCR) and RNA Sequencing (RNA-Seq) are standard techniques for this purpose bio-rad.comlubio.ch.

qRT-PCR is a sensitive and specific method for quantifying the mRNA levels of target genes nih.gov. It involves converting RNA to cDNA and then amplifying specific sequences using PCR with fluorescent detection lubio.chnih.gov. qRT-PCR is often used to validate gene expression changes observed in other high-throughput methods like RNA-Seq nih.govnih.gov.

RNA-Seq is a next-generation sequencing technology that provides a comprehensive snapshot of all RNA molecules in a sample at a given time lubio.ch. This allows for the identification and quantification of all transcripts, providing a global view of gene expression changes in response to various conditions or manipulations of PL1 levels lubio.ch. RNA-Seq can identify differentially expressed genes and provide insights into the pathways affected by PL1 lubio.ch. Both coding and non-coding RNAs can be analyzed using RNA-Seq lubio.ch.

These gene expression analysis techniques help to elucidate the transcriptional landscape associated with this compound.

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Immunoprecipitation, Mass Spectrometry-based Proteomics)

Analyzing the expression levels, localization, and post-translational modifications (PTMs) of this compound is vital for understanding its function and regulation. Techniques like Western Blot, Immunoprecipitation (IP), and Mass Spectrometry-based proteomics are commonly employed abcam.comcreative-proteomics.comnih.gov.

Western Blot is a widely used technique to detect and quantify specific proteins in a sample nih.govresearchgate.net. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to PL1 nih.gov. Western blotting can provide semi-quantitative or quantitative data on PL1 expression levels and can also be used to detect specific PTMs if appropriate antibodies are available nih.gov.

Immunoprecipitation (IP) is an affinity-based technique used to isolate a specific protein (PL1) and its interacting partners from a complex mixture using an antibody against PL1 creative-proteomics.com. The precipitated proteins can then be analyzed by Western Blot or Mass Spectrometry creative-proteomics.comnih.gov. Co-immunoprecipitation (co-IP) is a variation used specifically to study protein-protein interactions, where an antibody against one protein is used to pull down a complex containing its binding partners abcam.comcreative-proteomics.com.

Mass Spectrometry (MS)-based proteomics allows for the large-scale identification and quantification of proteins in a sample, as well as the characterization of PTMs abcam.comcreative-proteomics.com. In the context of PL1, MS can be used to confirm the identity of purified recombinant protein, analyze protein complexes isolated by IP, and map PTMs such as phosphorylation or glycosylation abcam.comcreative-proteomics.comnih.gov. Bottom-up proteomics, where proteins are digested into peptides before MS analysis, is a common approach for high-throughput protein identification and quantification abcam.com.

These protein analysis techniques provide detailed information about the abundance, modifications, and interaction partners of this compound.

In Vivo Preclinical Models

In vivo models are crucial for understanding the physiological roles and expression patterns of proteins within a living organism. Research on "this compound" in the context of placental development has utilized in vivo approaches, primarily focusing on its detection during specific developmental stages.

Advanced Imaging Techniques for Protein Localization (e.g., Fluorescence Microscopy, Immunohistochemistry)

Advanced imaging techniques are vital for determining the spatial distribution of proteins within tissues and cells. Immunohistochemistry (IHC) has been employed to detect the presence and localization of Placental Lactogen 1 (this compound) during murine embryonic development. Studies have shown that this compound is detectable in trophoblast giant cells at specific stages of gestation. rcsb.orgwikipedia.org

Protein NameTechniqueCell Type / LocationExpression ProfileReference
This compound (Placental Lactogen 1)IHC, ISHTrophoblast Giant Cells (TGC)Detectable E 9–E 10, not after E 10 rcsb.orgwikipedia.org
Pl2 proteinIHC, ISHTGCDetectable beginning E 10 rcsb.orgwikipedia.org
PlfISHTGCExpressed strongly E 8–E 10 rcsb.orgwikipedia.org

In situ hybridization (ISH) has also been used in conjunction with IHC to study the expression patterns of Pl1 and other related proteins in the placenta. rcsb.orgwikipedia.org While fluorescence microscopy was mentioned in the context of trophoblast research, the provided snippets did not specifically detail its application for localizing "this compound". rcsb.org

Structural Biology Approaches

Structural biology techniques provide high-resolution insights into the three-dimensional structure of proteins, which is essential for understanding their function and mechanisms of action. These methods have been particularly informative in studying the PL1 loop region of the Helicobacter pylori urea (B33335) channel (HpUreI).

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in revealing the structure and conformational changes of the Helicobacter pylori urea channel (HpUreI), including the PL1 loop, at near-atomic resolution (~2.7 Å). nih.govnih.gov Cryo-EM studies have captured the HpUreI channel in both closed and open conformations, providing crucial insights into its pH-dependent gating mechanism. nih.govnih.gov Superimposing the closed and open cryo-EM structures has allowed researchers to identify the moving segments of the protein backbone, including regions within PL1, PL2, and the C terminus, that are involved in the conformational changes. nih.gov Notably, cryo-EM density maps have shown an important segment of PL1 (residues Ser69-Thr73) that was missing in the crystal structure, and conformational changes in this segment contribute to the gating mechanism. nih.gov

Data from structural studies on Helicobacter pylori urea channel (HpUreI) involving the PL1 loop:

Protein / RegionMethodPDB Entry (if applicable)Resolution (if reported)Key Findings Related to PL1Reference
H. pylori urea channel (HpUreI)X-ray Crystallography3UX4Not specified in snippetProvided initial structural model, but parts of PL1 were poorly defined or missing. nih.govnih.gov
H. pylori urea channel (HpUreI)Cryo-EMAccession numbers available at PDB and EMDB~2.7 ÅRevealed closed and open conformations; showed conformational changes in PL1 during gating; density for PL1 segment (Ser69-Thr73) present, which was missing in crystal structure. nih.govnih.gov

The comparison between crystal structures and cryo-EM maps highlighted the dynamic nature of the HpUreI channel and the importance of techniques like cryo-EM in visualizing flexible regions such as the PL1 loop in different functional states. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations and docking studies, are increasingly valuable tools in understanding the structural and dynamic aspects of PD-L1 and its interactions with potential modulators. These methods provide insights at the atomic level, complementing experimental research in the design and characterization of PD-L1-targeted agents.

MD simulations are utilized to explore the dynamic behavior of the PD-L1 protein, including its interactions with its endogenous ligand PD-1 and with small molecule inhibitors. wikipedia.orguni.lu These simulations can help identify critical residues involved in binding interfaces and analyze the stability of protein-ligand complexes over time. uni.lunih.gov For instance, cosolvent molecular dynamics simulations have been employed to derive pharmacophore models of the PD-L1 protein, identifying hotspots on the PD-1/PD-L1 interaction surface crucial for inhibitor design. nih.gov Analysis of probe molecule affinities by PD-L1 in such simulations has highlighted the C'CFG beta strands as a region with high convergence of hotspots. nih.gov Interactions with residues like M115, A121, Y123, I54, Y56, E58, and R125 have been identified as critical for PD-1/PD-L1 binding. nih.gov

Computational studies, including docking and MD simulations, are also applied to understand the binding mechanisms of small molecules to PD-L1. wikipedia.org The availability of X-ray crystallographic data for PD-L1 bound to small molecule inhibitors has fueled these structure-based approaches. wikipedia.org MD simulations have been used to evaluate the structural stability of PD-L1 complexes with potential inhibitors, such as flavonoids, by analyzing metrics like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). uni.lu These simulations can reveal stable conformations and significant binding interactions. uni.lu Furthermore, MD simulations have been applied to investigate the impact of post-translational modifications, like palmitoylation, on PD-L1's membrane orientation and its subsequent interaction with PD-1. uni.lu Computational methods have also been used to map the epitope of therapeutic antibodies, such as durvalumab, on the PD-L1 protein, providing atomic-level details of the interaction. idrblab.net

Strategies for Modulating PD-L1 Activity in Research

Modulating the activity of PD-L1 is a central theme in immunotherapy research aimed at restoring anti-tumor immune responses. Various strategies are employed in research settings to block or otherwise interfere with PD-L1's interaction with its receptors, primarily PD-1. wikipedia.orgcancerbiomed.orgmedchemexpress.com

Application of Research-Grade Blocking Antibodies

Research-grade blocking antibodies targeting PD-L1 are widely used tools to investigate the functional consequences of disrupting the PD-1/PD-L1 axis. These monoclonal antibodies are designed to bind specifically to PD-L1, preventing its interaction with PD-1 and thereby releasing the inhibitory brake on T cells. wikipedia.orgcancerbiomed.orgmedchemexpress.comfrontiersin.org

Several well-characterized anti-PD-L1 antibodies are utilized in preclinical studies, including those corresponding to clinically approved therapeutics like atezolizumab, avelumab, and durvalumab. cancerbiomed.orgmedchemexpress.comfrontiersin.orgcenmed.comcenmed.comguidetopharmacology.orgguidetopharmacology.orgmedchemexpress.comfishersci.ca These antibodies are employed in various in vitro and in vivo research assays to assess their ability to restore T-cell activation, enhance cytokine production (such as IFN-γ), and promote immune-mediated tumor cell killing. cancerbiomed.orgmedchemexpress.comfrontiersin.org Research-grade antibodies are also crucial for detecting and quantifying PD-L1 expression on the surface of various cell types, including tumor cells and immune cells, using techniques like flow cytometry and immunohistochemistry. wikipedia.org Studies using these antibodies have demonstrated that blocking the PD-1/PD-L1 axis can lead to significant anti-tumor activity in syngeneic immune-competent mouse models. medchemexpress.com

Development and Characterization of Peptide-Based Modulators

Peptide-based modulators represent an alternative strategy to antibodies for targeting the PD-1/PD-L1 interaction in research. This approach involves the design and synthesis of peptides or peptidomimetics that can bind to PD-L1 and disrupt its interaction with PD-1. guidetoimmunopharmacology.orgnih.gov

Research in this area focuses on developing both linear and cyclic peptides with high affinity and specificity for PD-L1. nih.gov Studies involve evaluating the ability of these peptides to block the PD-1/PD-L1 interaction in biochemical and cell-based assays. nih.gov Structure-activity relationship (SAR) studies are conducted to optimize the peptide sequences and structures for improved binding affinity, stability, and functional activity in restoring T-cell responses. nih.gov For instance, modifications to amino acid side chains have been explored to enhance the activity of tripeptide peptidomimetics. nih.gov Macrocyclic peptides with different linkers have also been investigated for their efficiency in blocking the interaction. nih.gov These peptide-based modulators serve as valuable research tools to probe the PD-L1 binding interface and explore novel modalities for modulating its activity.

Aptamer-Based Research Tools

Aptamers are single-stranded oligonucleotide molecules (DNA or RNA) that can bind to specific target molecules with high affinity and specificity due to their unique three-dimensional structures. guidetoimmunopharmacology.orgcaymanchem.comcenmed.com Aptamers targeting PD-L1 are being developed as promising research tools and potential therapeutic agents. sinobiological.comguidetoimmunopharmacology.orgcaymanchem.comcenmed.comresearchgate.net

Research on PD-L1 aptamers involves their selection using techniques like Systematic Evolution of Ligands by EXponential enrichment (SELEX) against recombinant PD-L1 protein or PD-L1-expressing cells. sinobiological.comcenmed.com Characterization studies evaluate their binding affinity (e.g., dissociation constant, Kd) and specificity to PD-L1 compared to other proteins or cell types. sinobiological.comguidetoimmunopharmacology.orgcenmed.com PD-L1 aptamers have been shown in research to bind to PD-L1-positive cells and effectively inhibit the interaction between PD-1 and PD-L1. guidetoimmunopharmacology.orgcaymanchem.comcenmed.com In vitro studies demonstrate their ability to restore T-cell function, such as proliferation and cytokine secretion, which was suppressed by PD-L1. guidetoimmunopharmacology.orgcenmed.com Preclinical in vivo studies using animal models have shown that PD-L1 aptamers can suppress tumor growth without significant toxicity. guidetoimmunopharmacology.orgcaymanchem.com Beyond blocking the interaction, aptamers are also being explored for targeted delivery of research payloads, such as siRNAs or drugs, to PD-L1-expressing cells by conjugating them to nanoparticles or other carriers. cenmed.comresearchgate.net

Small Molecule Inhibitors in Preclinical Studies

Small molecule inhibitors targeting the PD-1/PD-L1 interaction represent an active area of preclinical research. These compounds offer several potential advantages over therapeutic antibodies, including lower production costs, higher stability, and better tissue penetration. nih.govuni.lunih.govresearchgate.net

Preclinical studies involve the identification, synthesis, and characterization of small molecules that can disrupt the PD-1/PD-L1 protein-protein interaction. High-throughput screening and structure-based drug design approaches, often guided by computational modeling, are employed in the discovery phase. wikipedia.orgnih.govresearchgate.net The binding affinity of these inhibitors is typically assessed using biochemical assays like homogeneous time-resolved fluorescence (HTRF) binding assays, yielding IC50 values in the nanomolar or even picomolar range for potent compounds. medchemexpress.commedchemexpress.comnih.govuni.luresearchgate.netcaymanchem.com

Cell-based assays are crucial for evaluating the functional activity of small molecule inhibitors, including their ability to block the interaction between cell surface-expressed PD-L1 and PD-1, alleviate PD-L1-induced T-cell exhaustion, and restore T-cell activation and cytokine production. uni.lunih.govresearchgate.net Examples of small molecule inhibitors studied in preclinical settings include compounds developed by Bristol-Myers Squibb (e.g., BMS-202, BMS-1001, BMS-1166), CA-170, Evixapodlin, MAX-10181, INCB086550, and IMMH-010. nih.govuni.lunih.govresearchgate.netharvard.educancerbiomed.org Some of these compounds have advanced to clinical trials based on promising preclinical data. cancerbiomed.orgresearchgate.netharvard.educancerbiomed.org Preclinical in vivo studies using immunocompetent mouse tumor models are conducted to evaluate the anti-tumor efficacy of these small molecule inhibitors as single agents or in combination with other therapies. nih.govuni.lu Research also investigates the mechanism of action of these inhibitors, such as their ability to induce PD-L1 dimerization, which can prevent its interaction with PD-1. uni.luresearchgate.net

Data Table: Selected Small Molecule PD-L1 Inhibitors in Research

Compound NamePubChem CIDResearch Stage (Preclinical/Clinical)Representative IC50 (HTRF binding assay)Key Research Finding/Mechanism
BMS-202117951478PreclinicalNot consistently reported in sourcesInduces PD-L1 dimerization uni.luresearchgate.net
BMS-1001118435188Preclinical2.25 nM medchemexpress.comcaymanchem.comBlocks PD-1/PD-L1 interaction medchemexpress.comnih.gov
BMS-1166118434635Preclinical1.4 nM medchemexpress.comcaymanchem.comInduces PD-L1 dimerization nih.govmedchemexpress.comguidetoimmunopharmacology.org
CA-170126843231Preclinical/Clinical (Phase I/II)Potent functional activity in T-cell rescue cenmed.comDual VISTA/PD-L1 inhibitor cenmed.comselleckchem.com
Evixapodlin139415912Clinical (Phase I)0.213 (unit not specified, likely nM) targetmol.comInhibits PD-1/PD-L1 PPI targetmol.com
MAX-10181138632287Clinical (Phase I)Not consistently reported in sourcesOral PD-L1 inhibitor cancerbiomed.org
INCB086550135146787Clinical (Phase I)Nanomolar range harvard.eduDisrupts PD-1/PD-L1 binding harvard.edu
IMMH-010156609715Clinical (Phase I)Not consistently reported in sourcesProdrug of a PD-L1 inhibitor researchgate.net

Note: IC50 values can vary depending on the specific assay conditions and reported units in different studies.

Future Research Directions and Unexplored Avenues

Elucidation of Unconventional Regulatory Pathways

While canonical pathways involving factors like NF-κB and IFN-γ are known to regulate PD-L1 expression, there is a need to fully elucidate unconventional regulatory mechanisms. Research is exploring the roles of alternative RNA splicing, which can produce secreted PD-L1 variants, and various post-transcriptional and post-translational modifications (PTMs) such as glycosylation, phosphorylation, ubiquitination, deubiquitination, acetylation, and palmitoylation in controlling PD-L1 protein levels and function nih.govmdpi.comfrontiersin.orgfrontiersin.org. Understanding how these modifications dynamically influence PD-L1 stability, localization, and interaction with binding partners is crucial. Furthermore, the influence of the tumor microenvironment (TME), including cellular stress, chemotherapy, and specific cytokines beyond IFN-γ and TNFα, on PD-L1 expression via less-explored pathways warrants further investigation nih.govfrontiersin.org. The identification and characterization of novel transcription factors and epigenetic modifications that govern CD274 (the gene encoding PD-L1) expression in different cellular contexts and tumor types are also active areas of research nih.govfrontiersin.orgbmbreports.org. Studies are also exploring how oncogenic pathways, beyond the well-established ones, contribute to PD-L1 upregulation during tumorigenesis nih.govbmbreports.org.

Discovery of Novel PD-L1 Interaction Partners Beyond PD-1

While the interaction with PD-1 is the most extensively studied function of PD-L1, it is recognized that PD-L1 can also interact with other molecules, such as CD80 (B7.1) bmbreports.orggene.com. Future research aims to comprehensively identify and characterize novel interaction partners of PD-L1 beyond PD-1 and CD80. This includes exploring potential interactions with other immune receptors, adhesion molecules, or intracellular proteins that could influence immune responses, cell signaling, or tumor intrinsic activities like metabolism, stemness, and autophagy bmbreports.orgsemanticscholar.org. Understanding the structural basis and functional consequences of these novel interactions is essential for uncovering the full spectrum of PD-L1's biological roles and identifying new targets for therapeutic intervention or combination strategies semanticscholar.org. Research is utilizing techniques like cell microarrays and high-throughput flow cytometry to map binding interfaces and identify these new partners semanticscholar.org. The discovery of novel interaction partners could reveal alternative mechanisms of immune evasion or identify unexpected roles for PD-L1 in tumor biology.

Advanced Preclinical Modeling for Complex Mechanistic Investigations

To fully understand the complex mechanisms governed by PD-L1, advanced preclinical models are indispensable. Future research will increasingly rely on sophisticated models that better recapitulate the human tumor microenvironment and immune system interactions. This includes the development and utilization of syngeneic mouse models that allow for the study of tumors in immunocompetent settings, enabling the assessment of immune responses to PD-L1-targeted therapies and the investigation of resistance mechanisms frontiersin.orgmdpi.com. Organoids, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs) that mimic specific genetic alterations and tumor heterogeneity observed in patients will be crucial for complex mechanistic investigations and the evaluation of novel therapeutic strategies targeting PD-L1 or its associated pathways mdpi.com. The use of these models will facilitate the study of spatial and temporal heterogeneity of PD-L1 expression and its impact on treatment response frontiersin.org. Advanced imaging techniques, such as immuno-positron emission tomography (ImmunoPET) using radiolabeled anti-PD-L1 antibodies, are being developed and refined in preclinical models to non-invasively visualize and quantify PD-L1 expression in vivo, providing insights into its dynamic regulation and distribution within tumors frontiersin.orgoup.comnih.gov.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of PD-L1's role requires integrating data from multiple high-throughput technologies. Future research will increasingly leverage multi-omics approaches, combining genomics, transcriptomics, proteomics, metabolomics, and epigenomics data to gain a systems-level understanding of PD-L1 regulation and function tandfonline.commdpi.comnih.govexplorationpub.com. Integrating these diverse datasets can reveal complex regulatory networks, identify novel biomarkers predictive of response or resistance to PD-L1-targeted therapies, and uncover unexpected biological pathways influenced by PD-L1 expression tandfonline.commdpi.comnih.govexplorationpub.combiorxiv.org. Computational methods and artificial intelligence (AI) will be essential for analyzing and interpreting these large-scale datasets, enabling the identification of context-specific molecular features associated with cellular phenotypes and nominating new regulatory mechanisms of PD-L1 expression tandfonline.comexplorationpub.combiorxiv.orgfrontiersin.org. This integrated approach is crucial for dissecting tumor-immune interactions and identifying predictive biomarkers that go beyond simple PD-L1 expression levels tandfonline.comnih.gov.

Development of Next-Generation Research Tools and Methodologies

Advancing PD-L1 research necessitates the continuous development of novel and improved research tools and methodologies. This includes the creation of more sensitive and specific assays for detecting and quantifying PD-L1 expression and its PTMs in various sample types, including tissue, liquid biopsies, and single cells frontiersin.orgnih.govresearchgate.net. The development of next-generation sequencing (NGS) platforms capable of high-throughput quantitative PD-L1 gene expression analysis offers an alternative to traditional immunohistochemistry (IHC) and can help address challenges related to assay variability and inter-reader reliability frontiersin.orgfrontiersin.orgnih.govresearchgate.netasco.orgmdpi.com. Novel probes and imaging techniques, such as those used in PET or SPECT, are being developed for in vivo mapping of PD-L1 spatio-temporal heterogeneity frontiersin.orgoup.comnih.govfrontiersin.org. Furthermore, the creation of advanced genetic tools, such as CRISPR-based systems, for precise manipulation of PD-L1 expression and its regulatory elements will be vital for functional studies mdpi.com. Computational tools and algorithms for analyzing complex biological data, simulating molecular interactions, and predicting the effects of targeting PD-L1 or its associated pathways are also continuously being refined explorationpub.comfrontiersin.orgmdpi.commdpi.comresearchgate.netresearchgate.net. The development of bispecific antibodies and antibody-drug conjugates (ADCs) that target PD-L1 in combination with other molecules represents a new generation of potential therapeutic agents that require advanced methodologies for their design and evaluation aacrjournals.orgaacrjournals.org.

Q & A

Q. What experimental techniques are recommended for detecting PL1 protein in cellular models?

Answer: PL1 detection requires a combination of methods to account for its glycosylation status and cellular localization. Use flow cytometry with validated antibodies (e.g., PL1 vs. KPL1) to differentiate glycosylated and non-glycosylated forms . Western blotting under reducing/non-reducing conditions can confirm molecular weight discrepancies, while immunofluorescence localizes PL1 in subcellular compartments. Always include controls (e.g., glycosidase-treated samples) to validate specificity .

Q. How should researchers validate antibodies targeting this compound?

Answer: Follow NIH preclinical guidelines :

  • Knockout validation: Use CRISPR-engineered PL1-deficient cell lines to confirm antibody specificity.
  • Cross-reactivity testing: Screen against related proteins (e.g., PSGL-1 isoforms).
  • Glycosylation sensitivity: Compare staining in wild-type vs. glycosylation-inhibited cells (e.g., OCI-LY3 lymphoma lines with low PL1 glycosylation ).

Q. Which cell lines are optimal for studying PL1’s functional roles?

Answer: Lymphoma models like OCI-LY3 are well-characterized for PL1-induced apoptosis despite low surface staining, highlighting its activity independent of glycosylation . For enzymatic studies (e.g., PL1 as a pectate lyase in plant pathogens), use Fusarium oxysporum mutants or heterologous expression systems .

Advanced Research Questions

Q. How can conflicting PL1 expression data across studies be resolved?

Answer: Discrepancies often arise from:

  • Glycosylation variability: PL1 antibody binding (e.g., PL1 mAb) is O-glycosylation-dependent, whereas KPL1 is not .
  • Assay standardization: Adopt SI-traceable protein standards and pre-validation protocols (e.g., ICH/USP guidelines) to ensure inter-lab consistency .
  • Data normalization: Use housekeeping proteins validated for the specific cell type (e.g., β-actin vs. GAPDH in lymphoma ).

Q. What methodologies elucidate PL1’s role in apoptotic signaling pathways?

Answer:

  • Genetic perturbation: CRISPR knockout or siRNA silencing of PL1 in apoptosis-sensitive lines (e.g., OCI-LY3) to assess caspase activation .
  • Interaction mapping: Co-immunoprecipitation (Co-IP) with PSGL-1 or downstream effectors (e.g., Bcl-2 family proteins).
  • Functional rescue: Re-express glycosylation-deficient PL1 mutants to test necessity of post-translational modifications .

Q. How does PL1’s glycosylation status influence its biological activity?

Answer: O-linked glycosylation modulates PL1’s extracellular interactions. For example:

  • Non-glycosylated PL1 in OCI-LY3 cells retains apoptotic activity, suggesting glycosylation-independent signaling .
  • In plant pathogens, PL1 (as a pectate lyase) requires glycosylation for enzymatic stability during host invasion .
    Methodological recommendation: Treat cells with tunicamycin (glycosylation inhibitor) or use in vitro deglycosylation assays to isolate functional domains .

Q. What statistical frameworks are critical for analyzing PL1 in proteomic datasets?

Answer:

  • Pre-validation: Conduct power analyses to determine sample sizes sufficient for detecting PL1 expression changes (≥3 biological replicates) .
  • Multivariate analysis: Apply ANOVA or linear mixed-effects models to account for batch effects in multi-platform studies (e.g., ELISA vs. mass spectrometry) .
  • Error reporting: Include 95% confidence intervals for PL1 quantification, adhering to NIH reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.